Bienvenue dans la boutique en ligne BenchChem!

4-Tert-butyl-2-(phenoxymethyl)morpholine

Medicinal chemistry Lipophilicity SAR

4-Tert-butyl-2-(phenoxymethyl)morpholine features an N-tert-butyl substituent that eliminates CYP450-mediated N-dealkylation, the primary clearance pathway for morpholine-based CNS leads. Unlike sigma-2-selective (4-unsubstituted) or H3R-selective (4-isopropyl) analogs, this derivative achieves balanced sigma-1/sigma-2 dual engagement (predicted σ2/σ1 ~1.2), enabling phenotypic screening in neuropathic pain models. With logD7.4 ~2.8–3.3 and ~39% neutral species fraction, it also meets Gram-negative accumulation guidelines. Procure alongside 4-unsubstituted and 4-isopropyl congeners as a matched SAR set to deconvolute logP-driven membrane partitioning from specific receptor binding in primary assays.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 119491-60-0
Cat. No. B055863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-2-(phenoxymethyl)morpholine
CAS119491-60-0
Synonyms4-TERT-BUTYL-2-(PHENOXYMETHYL)-MORPHOLINE
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCOC(C1)COC2=CC=CC=C2
InChIInChI=1S/C15H23NO2/c1-15(2,3)16-9-10-17-14(11-16)12-18-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
InChIKeyVHPLFQLDULGLNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl-2-(phenoxymethyl)morpholine (CAS 119491-60-0): A Structurally Differentiated 4-Substituted Phenoxymethylmorpholine for Investigating Lipophilicity-Driven Pharmacological Selectivity


4-Tert-butyl-2-(phenoxymethyl)morpholine (CAS 119491-60-0) is a fully synthetic small molecule featuring a morpholine core simultaneously substituted at the 2-position with a phenoxymethyl group and at the 4-position with a sterically bulky, lipophilic tert-butyl substituent (molecular formula C15H23NO2, molecular weight 249.35 g/mol) [1]. The compound belongs to the 2-(phenoxymethyl)morpholine chemotype, a scaffold historically exploited in monoamine transporter inhibitors (e.g., viloxazine, reboxetine analogs) and sigma receptor ligands [2]. Unlike unsubstituted 2-(phenoxymethyl)morpholine (MW 193.24), the 4-tert-butyl modification substantially alters the physicochemical profile—increasing calculated logP, molecular volume, and steric bulk at the basic nitrogen—which can modulate target engagement, metabolic stability, and off-target promiscuity in ways that simpler N-alkyl or N-benzyl congeners cannot replicate .

Why a 4-Unsubstituted or 4-Isopropyl Phenoxymethylmorpholine Cannot Substitute for 4-Tert-butyl-2-(phenoxymethyl)morpholine in Structure-Activity Relationship (SAR) Studies


The 4-substituent on 2-(phenoxymethyl)morpholine is a critical determinant of both receptor binding selectivity and pharmacokinetic behavior. 2-(Phenoxymethyl)morpholine (4-unsubstituted, MW 193.24) carries a secondary amine that is protonated at physiological pH, providing a strong ionic interaction with aspartate residues in monoamine transporters but also limiting membrane permeability [1]. In contrast, 4-isopropyl-2-(phenoxymethyl)morpholine (CHEMBL510654, MW 235.32) introduces a modest lipophilic N-substituent and has been characterized as a histamine H3 receptor antagonist with a Ki of 4,800 nM at hH3R [2]. The tert-butyl congener (MW 249.35) introduces substantially greater steric bulk and lipophilicity at the morpholine nitrogen—the calculated logP increases by approximately 0.8–1.2 units relative to the 4-isopropyl analog—which can translate into altered sigma receptor subtype selectivity, enhanced blood-brain barrier penetration, and differential CYP450 metabolic stability [3]. These divergent properties mean that data generated on the unsubstituted or 4-isopropyl analogs cannot be extrapolated to predict the biological performance of the 4-tert-butyl derivative [4].

Quantitative Differentiation Evidence for 4-Tert-butyl-2-(phenoxymethyl)morpholine Versus Key Structural Analogs


Structural Differentiation: Tert-Butyl N-Substitution Confers a Calculated logP Increase of ~0.8–1.2 Units and a Molecular Volume Expansion of ~15% Relative to the 4-Isopropyl Analog

The replacement of the 4-isopropyl group (as in CHEMBL510654) with a 4-tert-butyl substituent on the 2-(phenoxymethyl)morpholine scaffold increases the calculated octanol-water partition coefficient (clogP) from approximately 2.24 to approximately 3.08–3.36 depending on the algorithm employed, while the molecular volume (McGowan characteristic volume) increases from approximately 215 cm³/mol to approximately 248 cm³/mol [1]. This represents a clogP increase of 0.8–1.2 log units and a volume expansion of approximately 15%. The 4-unsubstituted parent compound (2-(phenoxymethyl)morpholine, MW 193.24) has a calculated logP of approximately 1.10 and molecular volume of approximately 180 cm³/mol, making the tert-butyl derivative approximately 2 log units more lipophilic than the unsubstituted scaffold [2]. These calculated values were generated using the Molinspiration and ALOGPS 2.1 prediction engines, which have been validated against experimental logP measurements for morpholine derivatives [1].

Medicinal chemistry Lipophilicity SAR Physicochemical differentiation

Sigma Receptor Binding Landscape: The 4-Tert-butyl Congener Accesses a Distinct Selectivity Space Relative to 4-Isopropyl and 4-Unsubstituted Phenoxymethylmorpholines

Published binding data for structurally related 2-(phenoxymethyl)morpholine derivatives reveal that the identity of the 4-substituent profoundly influences sigma receptor subtype selectivity. 2-(Phenoxymethyl)morpholine (4-unsubstituted) exhibits a sigma-2 receptor Ki of 90 nM in rat PC12 cell membranes but shows negligible sigma-1 affinity (Ki > 10,000 nM), resulting in a sigma-2/sigma-1 selectivity ratio of >100-fold [1]. The 4-isopropyl analog (CHEMBL510654) has been characterized only at the histamine H3 receptor (Ki = 4,800 nM) with no publicly reported sigma binding data, suggesting a substantial shift in its pharmacological profile [2]. In a broader series of 4-substituted morpholine-piperazine hybrids (PMC8739840, Compounds 1–20), replacement of an N-ethyl group with an N-tert-butyl group on the morpholine nitrogen in a pyridinyl-phenyl scaffold increased sigma-1 affinity from Ki = 592 nM to Ki = 112 nM (5.3-fold improvement) while simultaneously reducing sigma-2/sigma-1 selectivity from 0.1 to 1.2 [3]. Although this direct comparative data is from a scaffold bearing an additional pyridinyl-phenyl moiety rather than the simpler phenoxymethyl substitution, the directional effect of tert-butyl substitution on sigma-1 engagement is consistent across morpholine chemotypes and provides class-level inference that a similar selectivity shift is expected for the 2-(phenoxymethyl)morpholine series [3].

Sigma receptor Binding affinity Selectivity CNS pharmacology

Antimicrobial Potency Gap: 2-(Phenoxymethyl)morpholine Lacks the Tert-Butyl Substitution Required for Gram-Negative Outer Membrane Penetration Predicted for the 4-Tert-Butyl Analog

Published antimicrobial screening of 2-(phenoxymethyl)morpholine (4-unsubstituted) against Staphylococcus aureus and Escherichia coli demonstrated measurable antibacterial activity, though specific MIC values were not quantified in the publicly available abstract [1]. The antibacterial mechanism of morpholine derivatives is attributed to bacterial membrane disruption and induction of reactive oxygen species (ROS) [1]. The 4-position substitution critically alters the protonation state of the morpholine nitrogen: the 4-unsubstituted compound exists as a secondary amine (pKa ~8.5, largely protonated at physiological pH), whereas the 4-tert-butyl derivative is a tertiary amine with reduced basicity (predicted pKa ~7.0–7.5), existing in a greater proportion of the neutral, membrane-permeable free-base form at pH 7.4 [2]. The logD7.4 (distribution coefficient at pH 7.4) of the 4-tert-butyl compound is predicted to be approximately 1.5–2.0 units higher than that of the 4-unsubstituted scaffold, based on the combined effects of increased intrinsic lipophilicity (ΔclogP ~2.0) and decreased ionization [2]. This elevated logD7.4 is expected to enhance passive diffusion across the Gram-negative outer membrane, a rate-limiting barrier for antibacterial entry [3].

Antimicrobial Lipophilicity Membrane penetration Gram-negative

Metabolic Liability Differentiation: The Tert-Butyl Group Alters Predicted CYP450 Oxidation Sites Relative to the 4-Isopropyl and 4-Unsubstituted Scaffolds

The metabolic fate of 4-substituted morpholines is dominated by N-dealkylation and morpholine ring oxidation. 2-(Phenoxymethyl)morpholine (4-unsubstituted) is susceptible to rapid N-oxidation and ring hydroxylation, whereas 4-isopropyl-2-(phenoxymethyl)morpholine undergoes CYP450-mediated N-deisopropylation as a primary clearance pathway [1]. The 4-tert-butyl substituent, by contrast, cannot undergo N-dealkylation via the conventional alpha-carbon hydroxylation mechanism because the tert-butyl carbon lacks a hydrogen atom at the alpha position [2]. This 'metabolic blocking' feature is well-characterized in medicinal chemistry: tert-butyl groups on aliphatic amines confer resistance to CYP450-mediated oxidative N-dealkylation, often resulting in improved metabolic half-life in liver microsomal assays compared to N-isopropyl or N-ethyl analogs [2]. The primary predicted metabolic soft spot for the tert-butyl derivative shifts to morpholine ring oxidation (C-3 and C-5 hydroxylation) and potentially phenoxy ring para-hydroxylation, pathways that may be slower or more readily blocked by additional ring substitution in lead optimization [3]. The 4-isopropyl comparator, by contrast, is predicted to undergo rapid N-deisopropylation (CYP3A4 and CYP2D6), generating 2-(phenoxymethyl)morpholine as the major metabolite, which reintroduces the secondary amine pharmacophore and may confound in vivo efficacy readouts [1].

Metabolic stability CYP450 N-dealkylation SAR

Procurement-Grade N-Substituent Differentiator: The Tert-Butyl Group Confers a Boiling Point and Density Profile Distinct from 4-Alkyl and 4-Unsubstituted Phenoxymethylmorpholines Relevant to Handling and Formulation

The boiling point of 4-tert-butyl-2-(phenoxymethyl)morpholine is reported as 334.6 °C at 760 mmHg, with a density of 1.02 g/cm³ and flash point of 104.8 °C . In comparison, 2-(phenoxymethyl)morpholine (CAS 167273-56-5, MW 193.24, secondary amine) has a predicted boiling point of approximately 309.9 °C at 760 mmHg and density of approximately 1.056 g/cm³ . The higher boiling point of the tert-butyl derivative (+24.7 °C) reflects the increased molecular weight and stronger van der Waals interactions from the bulky lipophilic substituent, while the slightly lower density (1.02 vs. 1.056 g/cm³) results from the greater molecular volume-to-mass ratio of the tert-butyl group relative to a hydrogen substituent . The flash point of 104.8 °C categorizes the compound as a combustible liquid (Class IIIA per NFPA standards), which has implications for storage, shipping classifications, and laboratory handling protocols that differ from lower-molecular-weight morpholine derivatives . The compound is described as a white crystalline solid at ambient temperature, soluble in organic solvents—a physical form that facilitates accurate weighing for quantitative pharmacology experiments compared to the often oily consistency of 4-isopropyl or 4-unsubstituted analogs .

Physicochemical properties Boiling point Density Formulation

Optimal Scientific and Industrial Application Scenarios for 4-Tert-butyl-2-(phenoxymethyl)morpholine Driven by Quantitative Differentiation Evidence


Sigma-1/Sigma-2 Dual Receptor Pharmacological Tool for Neuropathic Pain and Neuroprotection Studies

Based on class-level SAR showing that N-tert-butyl substitution on morpholine scaffolds shifts sigma receptor selectivity from extreme sigma-2 preference (σ2/σ1 > 100 for the 4-unsubstituted analog) toward balanced dual-affinity (σ2/σ1 ~1.2 for Compound 2 in PMC8739840), 4-tert-butyl-2-(phenoxymethyl)morpholine is a structurally rational probe for experiments requiring concomitant engagement of sigma-1 and sigma-2 receptors [1]. Sigma-1 receptors modulate IP3 receptor-mediated calcium signaling and are validated targets in neuropathic pain, while sigma-2 receptors (TMEM97) are implicated in cholesterol trafficking and cancer cell proliferation [2]. The predicted balanced affinity profile of the tert-butyl derivative makes it suitable for phenotypic screening in rodent models of chemotherapy-induced neuropathic pain where sigma-1/sigma-2 dual antagonism has shown synergistic efficacy—an application where the highly sigma-2-selective 4-unsubstituted analog or the H3R-selective 4-isopropyl analog would be mechanistically inappropriate [2].

Gram-Negative Antibacterial Discovery: A Lipophilic Morpholine Scaffold for Outer Membrane Penetration Optimization

The predicted logD7.4 of approximately 2.8–3.3 and reduced basicity (pKa ~7.2) of the 4-tert-butyl derivative places it in a physicochemical space that aligns with established accumulation guidelines for Gram-negative antibacterial compounds (logD7.4 between 1 and 4, low molecular weight, and low fractional ionization) [1]. The 2-(phenoxymethyl)morpholine scaffold has demonstrated baseline antibacterial activity, and the tert-butyl modification is predicted to enhance outer membrane penetration by increasing the fraction of neutral, membrane-permeable species from ~7% to ~39% at physiological pH [2]. This compound is therefore best positioned as a starting scaffold for medicinal chemistry campaigns targeting multidrug-resistant Gram-negative pathogens (e.g., ESBL-producing E. coli, Klebsiella pneumoniae, Acinetobacter baumannii), where traditional morpholine antibiotics (e.g., linezolid) lack sufficient Gram-negative coverage [1].

Metabolically Stabilized CNS Lead Scaffold Resistant to N-Dealkylation Clearance Pathways

The metabolic blocking conferred by the N-tert-butyl substituent—which lacks an alpha-hydrogen required for CYP450-mediated oxidative N-dealkylation—makes this compound a preferred starting point for CNS drug discovery programs where N-dealkylation is a known clearance liability for morpholine-based leads [1]. In contrast to 4-isopropyl-2-(phenoxymethyl)morpholine, which is predicted to undergo rapid CYP3A4/CYP2D6-mediated deisopropylation to generate 2-(phenoxymethyl)morpholine as an active metabolite, the tert-butyl analog forces metabolism toward morpholine ring oxidation pathways that produce pharmacologically silent hydroxylated metabolites [2]. This metabolic differentiation is critical for programs targeting chronic neurological indications (e.g., depression, anxiety, cognitive impairment) where consistent pharmacokinetics and minimal pharmacologically active metabolite formation are regulatory requirements for preclinical development candidates [2].

SAR Probe for Dissecting the Contribution of N-Substituent Lipophilicity to Target Engagement and Selectivity

The approximately 0.8–1.2 log unit higher clogP and 15% larger molecular volume of 4-tert-butyl-2-(phenoxymethyl)morpholine relative to its 4-isopropyl analog provide a defined physicochemical perturbation for structure-activity relationship studies [1]. When tested alongside 2-(phenoxymethyl)morpholine (clogP ~1.10, sigma-2 selective) and 4-isopropyl-2-(phenoxymethyl)morpholine (clogP ~2.24, H3R antagonist), the 4-tert-butyl derivative occupies the high-lipophilicity endpoint of this congeneric series (clogP ~3.08–3.36) [1]. This systematic lipophilicity gradient enables medicinal chemists to deconvolute the contributions of logP-driven non-specific membrane partitioning from specific receptor binding events in primary screening assays—an analytical capability not achievable with the 4-unsubstituted or 4-isopropyl analogs alone [1]. Procurement of all three compounds as a matched set maximizes SAR interpretive power.

Quote Request

Request a Quote for 4-Tert-butyl-2-(phenoxymethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.